Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Asymmetric Synthesis Stereoselective Catalysis Pharmaceutical Impurity Control

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate (CAS 74863-85-7) is a chiral, non-proteogenic amino acid ester that serves as a critical synthetic intermediate in the pharmaceutical industry. It is characterized by its piperidine ring with a methyl substituent at the 4-position and an ethyl ester at the 2-position, existing as a single, defined (2R,4R) stereoisomer.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 74863-85-7
Cat. No. B3153028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2R,4R)-4-methyl-2-piperidinecarboxylate
CAS74863-85-7
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1)C
InChIInChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyGHBNOCBWSUHAAA-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Key Chiral Building Block for Argatroban Synthesis and Beyond


Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate (CAS 74863-85-7) is a chiral, non-proteogenic amino acid ester that serves as a critical synthetic intermediate in the pharmaceutical industry [1]. It is characterized by its piperidine ring with a methyl substituent at the 4-position and an ethyl ester at the 2-position, existing as a single, defined (2R,4R) stereoisomer . This specific stereochemistry is essential for its primary application as a key building block in the multi-step synthesis of Argatroban, a potent and selective direct thrombin inhibitor anticoagulant [1]. Its structural features make it a valuable tool in medicinal chemistry for introducing conformationally restricted, stereochemically defined units into bioactive molecules, particularly for structure-activity relationship (SAR) studies .

Why Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate Cannot Be Replaced by Its Enantiomer or cis-Isomer


Substituting Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate with its enantiomer or cis-diastereomer is not permissible for Argatroban synthesis due to strict stereochemical requirements. Argatroban's biological activity as a thrombin inhibitor is highly dependent on its three-dimensional structure, which is built upon the correct (2R,4R) configuration of its 4-methylpipecolic acid moiety [1]. The use of the (2S,4S)-enantiomer would lead to an inactive diastereomer of Argatroban, which is considered an impurity and must be controlled to very low levels in the final drug substance [2]. Similarly, the cis-isomers (e.g., (2R,4S) or (2S,4R)) do not possess the correct trans-geometry of the 4-methylpipecolic acid core required for proper molecular recognition and binding to the thrombin active site [1]. Therefore, the use of the exact (2R,4R)-stereoisomer is not a matter of preference but a functional necessity for synthesizing the active pharmaceutical ingredient.

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: Quantified Differentiation from Analogs and Alternatives


Stereochemical Specificity: Direct Comparison of (2R,4R) vs. (2S,4S) Enantiomers for Argatroban Synthesis

The absolute (2R,4R) configuration is a non-negotiable requirement for synthesizing the active form of the anticoagulant Argatroban. The (2S,4S) enantiomer, ethyl (2S,4S)-4-methylpipecolate, is an undesired stereoisomer that leads to an inactive Argatroban diastereomer and is therefore classified and controlled as an impurity [1]. A patented enzymatic resolution process has demonstrated the ability to reduce this (2S)-configured isomer to less than 0.1% by HPLC, highlighting the need for high stereochemical purity of the (2R,4R) target compound for subsequent steps [1].

Asymmetric Synthesis Stereoselective Catalysis Pharmaceutical Impurity Control

Cis/Trans Isomer Ratio in Starting Materials and its Impact on Synthesis Efficiency

The trans-configuration of the 4-methyl and 2-carboxylate groups, as found in the target (2R,4R)-compound, is the thermodynamically favored and biologically relevant form. Industrial preparations often start from a mixture of cis and trans isomers of ethyl 4-methylpiperidine-2-carboxylate. A typical patent example reports a starting mixture with a cis:trans ratio of 5:95 [1]. This indicates that the trans-isomer (which encompasses both (2R,4R) and (2S,4S) enantiomers) is the predominant component, with the cis-isomer as a minor, separable impurity.

Diastereoselective Synthesis Process Chemistry Chiral Resolution

Synthetic Accessibility and Yield Benchmarking for the (2R,4R) Target

A scalable synthetic route for ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate has been reported with a high yield of 91% from the penultimate step, resulting in a product with 99.3% purity by liquid chromatography and a defined optical rotation [α]20D = -22 (c 5, EtOH) . This well-characterized process provides a benchmark for sourcing the material with high chemical and stereochemical purity, which is critical for its reliable use as a key intermediate.

Synthetic Yield Catalytic Hydrogenation Process Optimization

Supplier Specifications for the (2R,4R) Isomer vs. Its (2S,4S) Enantiomer

Commercial suppliers distinguish between the (2R,4R) and (2S,4S) isomers as separate catalog items with potentially different applications. For the (2R,4R) compound, a typical specification from an industrial supplier is a minimum purity of ≥98.0% (GC) and a diastereoisomer (i.e., the (2S,4S) enantiomer) content of ≤1.0% . This explicit control of the opposite enantiomer is a key quality attribute that generic or racemic alternatives do not provide, confirming the compound's identity and suitability as an Argatroban intermediate.

Quality Control Chiral Purity Procurement Specifications

Application Scenarios for Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate Based on Differentiated Evidence


GMP Manufacturing of Argatroban API: Requiring Controlled Enantiomeric Purity

This scenario is for pharmaceutical manufacturers and CROs synthesizing Argatroban Active Pharmaceutical Ingredient (API) under Good Manufacturing Practices (GMP). The critical quality attribute is the strict control of the (2R,4R) stereochemistry. As demonstrated in the evidence, the (2S,4S) enantiomer is an impurity that leads to an inactive Argatroban diastereomer . Therefore, procuring ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate with a validated specification (e.g., ≥98% purity with diastereoisomer ≤1.0%) is essential to ensure the final API meets regulatory purity standards. Using a racemic mixture or the incorrect enantiomer would necessitate costly and yield-reducing chiral resolution steps later in the synthesis.

Analytical Method Development and Impurity Profiling for Argatroban

This application is for analytical chemistry and quality control (QC) laboratories within pharmaceutical companies. Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is required as a high-purity reference standard or for use in synthesizing authentic impurity standards. The known presence of the (2S,4S) enantiomer as a key process impurity necessitates the availability of the pure (2R,4R) compound to develop and validate robust HPLC or GC methods for monitoring the stereochemical purity of Argatroban API batches. Using a reference standard of the correct stereoisomer ensures accurate quantification of the undesired enantiomer.

Medicinal Chemistry SAR Studies of Conformationally Restricted Peptidomimetics

This scenario is for academic and industrial medicinal chemists exploring structure-activity relationships (SAR) of novel peptide-based drug candidates. Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is used as a chiral building block to introduce a conformationally restricted 4-methylpipecolic acid moiety into a lead molecule . The defined (2R,4R) stereochemistry is used to probe the spatial requirements for biological target binding. In this context, the correct isomer is not an option but a requirement for generating meaningful SAR data. Using the wrong enantiomer or a diastereomeric mixture would confound biological assay results and lead to incorrect conclusions about molecular recognition.

Chemical Process Development for Asymmetric Synthesis

This application is for process chemists and chemical engineers developing new, efficient routes to chiral piperidine derivatives. Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate serves as a benchmark target for evaluating new asymmetric catalysts or resolution techniques. Published methods describe achieving high yields (e.g., 91%) and high stereochemical purity (e.g., 99.3% LC purity) for this specific compound . These metrics serve as performance targets for new synthetic methodologies aimed at producing this valuable intermediate or its analogs.

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